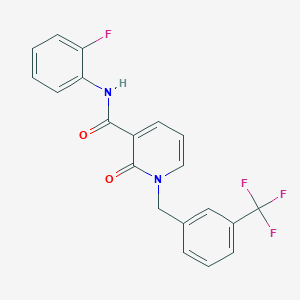

N-(2-fluorophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a trifluoromethyl group, a benzyl group, and a dihydropyridine group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (from the phenyl and benzyl groups) and the dihydropyridine group suggests a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorine atoms in the fluorophenyl and trifluoromethyl groups are highly electronegative, which could make these parts of the molecule sites of high electron density and potential reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase the compound’s stability and affect its intermolecular interactions .Scientific Research Applications

Selective and Orally Efficacious Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds have shown significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration. The modifications in the pyridine and pyridone positions have led to improvements in enzyme potency, aqueous solubility, and kinase selectivity, highlighting their potential as therapeutic agents (Schroeder et al., 2009).

Antimicrobial Activity

Thiourea derivatives containing fluorine atoms have demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Mono- and Difluoronaphthoic Acids

The synthesis of fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts, showcases the utility of aryl carboxamides in creating biologically active compounds. The described syntheses offer new routes for obtaining mono- and difluorinated naphthoic acids, which could be valuable in medicinal chemistry and materials science (Tagat et al., 2002).

Radioligand Development

The synthesis of IUR-1601, a novel P2X7R radioligand, and its fluorine-18 labeled version for PET imaging, underscores the role of such compounds in neuroimaging and the study of neurological diseases. This development demonstrates the application of fluorinated compounds in enhancing our understanding of brain function and pathology (Gao et al., 2018).

Polymer Synthesis

Fluorinated compounds have also been used in the synthesis of new diphenylfluorene-based aromatic polyamides, indicating their utility in creating materials with specific properties such as solubility, thermal stability, and mechanical strength. These materials are potential candidates for various applications in materials science and engineering (Hsiao, Yang, & Lin, 1999).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N2O2/c21-16-8-1-2-9-17(16)25-18(27)15-7-4-10-26(19(15)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXVKMAGAKFKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2566270.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2566272.png)

![(E)-4-(Dimethylamino)-N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2566281.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)